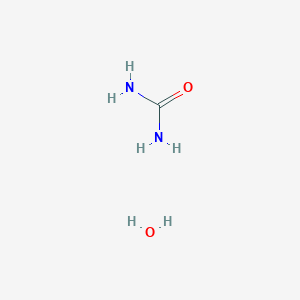

Urea, hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

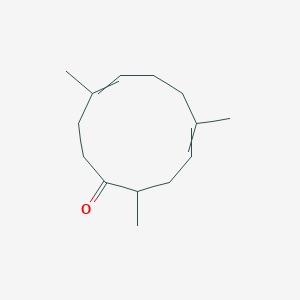

Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is a diamide of carbonic acid and plays a crucial role in the metabolism of nitrogen-containing compounds in animals. Urea is highly soluble in water and is widely used in fertilizers as a source of nitrogen. Urea hydrate refers to the hydrated form of urea, where water molecules are associated with urea in its crystalline structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea can be synthesized through the reaction of ammonia and carbon dioxide under high pressure and temperature to form ammonium carbamate, which then decomposes to yield urea and water: [ \text{CO}_2 + 2\text{NH}_3 \rightarrow \text{NH}_2\text{COONH}_4 \rightarrow \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of urea typically involves the Bosch-Meiser urea process, which combines liquid ammonia and liquid carbon dioxide under high pressure to form ammonium carbamate. This intermediate then decomposes at lower pressures to produce urea and water .

Types of Reactions:

Oxidation: Urea can undergo oxidation reactions, such as the catalytic oxidation of urea to produce nitrogen gas and carbon dioxide.

Reduction: Urea can be reduced to form ammonia and carbon dioxide.

Substitution: Urea reacts with formaldehyde to form urea-formaldehyde resins, which are used in adhesives and coatings.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chlorine.

Reducing Agents: Sodium borohydride.

Substitution Reactions: Formaldehyde in acidic or basic conditions.

Major Products:

Oxidation: Nitrogen gas, carbon dioxide.

Reduction: Ammonia, carbon dioxide.

Substitution: Urea-formaldehyde resins.

Scientific Research Applications

Urea hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: Plays a role in the nitrogen cycle and is used in the study of metabolic processes.

Medicine: Used in dermatology as a keratolytic agent to treat hyperkeratotic conditions and as a moisturizer

Industry: Utilized in the production of fertilizers, plastics, and resins. .

Mechanism of Action

Urea exerts its effects through several mechanisms:

Keratolytic Action: Urea breaks down the intercellular matrix, leading to the shedding of dead skin cells and promoting skin hydration.

Osmotic Effect: Urea induces osmotic excretion of free water, which helps normalize serum sodium levels.

Comparison with Similar Compounds

Thiourea: Similar structure but contains sulfur instead of oxygen.

Hydroxycarbamide: Contains a hydroxyl group in place of one of the amino groups.

Carbamide Peroxide: A compound of urea and hydrogen peroxide used as a bleaching agent.

Uniqueness: Urea is unique due to its high nitrogen content, making it an efficient fertilizer. Its ability to form hydrogen bonds with water molecules enhances its solubility and effectiveness in various applications. Unlike thiourea, urea is non-toxic and widely used in medical and cosmetic products .

Properties

CAS No. |

163931-63-3 |

|---|---|

Molecular Formula |

CH6N2O2 |

Molecular Weight |

78.071 g/mol |

IUPAC Name |

urea;hydrate |

InChI |

InChI=1S/CH4N2O.H2O/c2-1(3)4;/h(H4,2,3,4);1H2 |

InChI Key |

WTHDKMILWLGDKL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)

![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)